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Compound Name: Envudeucitinib

Cat. No.: B15614739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Envudeucitinib's kinase selectivity profile with

other relevant kinase inhibitors, supported by available preclinical data. The focus is on

understanding the cross-reactivity of Envudeucitinib to inform its therapeutic potential and

safety profile.

Envudeucitinib (formerly ESK-001) is an orally available, highly selective, allosteric inhibitor of

Tyrosine Kinase 2 (TYK2).[1] TYK2 is a member of the Janus kinase (JAK) family and plays a

critical role in the signaling of pro-inflammatory cytokines such as Interleukin-12 (IL-12), IL-23,

and Type I Interferons (IFNs).[2][3] By targeting TYK2, Envudeucitinib aims to correct immune

dysregulation in a range of autoimmune and inflammatory diseases.[3][4][5] A key aspect of its

design is its high selectivity, intended to minimize off-target effects commonly associated with

less selective kinase inhibitors.[4][6]

Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for its safety and efficacy. Off-target inhibition can

lead to undesirable side effects. Envudeucitinib has been designed for high selectivity by

binding to the regulatory pseudokinase (JH2) domain of TYK2, an allosteric mechanism that

distinguishes it from many traditional kinase inhibitors that target the highly conserved ATP-

binding site in the catalytic (JH1) domain.[1][6][7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15614739?utm_src=pdf-interest
https://www.benchchem.com/product/b15614739?utm_src=pdf-body
https://www.benchchem.com/product/b15614739?utm_src=pdf-body
https://www.benchchem.com/product/b15614739?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11602527/
https://acrabstracts.org/abstract/selective-inhibition-of-tyrosine-kinase-2-with-deucravacitinib-compared-with-janus-kinase-1-2-3-inhibitors/
https://www.biospace.com/alumis-initiates-onward-phase-3-clinical-program-evaluating-esk-001-an-oral-tyk2-inhibitor-in-moderate-to-severe-plaque-psoriasis
https://www.benchchem.com/product/b15614739?utm_src=pdf-body
https://www.biospace.com/alumis-initiates-onward-phase-3-clinical-program-evaluating-esk-001-an-oral-tyk2-inhibitor-in-moderate-to-severe-plaque-psoriasis
https://skin.dermsquared.com/skin/article/download/1081/pdf/5414
https://www.dermatologytimes.com/view/promising-long-term-results-for-esk-001-in-psoriasis
https://skin.dermsquared.com/skin/article/download/1081/pdf/5414
https://www.alumis.com/file.cfm/18/docs/alumis_pub_3_aad_poster_2024.pdf
https://www.benchchem.com/product/b15614739?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11602527/
https://www.alumis.com/file.cfm/18/docs/alumis_pub_3_aad_poster_2024.pdf
https://www.alumis.com/file.cfm/18/docs/aad2025_blauvelt_et_al_esk-001_52w_ole_vf.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical data demonstrates Envudeucitinib's high selectivity for TYK2 with minimal to no

activity against other closely related JAK family members.[1][6] For a comprehensive

comparison, this guide includes selectivity data for Deucravacitinib, another selective allosteric

TYK2 inhibitor, and general data for broader JAK inhibitors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15614739?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11602527/
https://www.alumis.com/file.cfm/18/docs/alumis_pub_3_aad_poster_2024.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor
Primary
Target(s)

IC50
(TYK2)

IC50
(JAK1)

IC50
(JAK2)

IC50
(JAK3)

Selectivit
y Notes

Envudeucit

inib (ESK-

001)

TYK2

104–149

nM (in

human

whole

blood)[1]

>30,000

nM[1]

>30,000

nM[1]

>30,000

nM[1]

Preclinical

studies

report no

off-target

effects on

other

kinases.[1]

[6]

Deucravaci

tinib
TYK2 - - - -

Demonstra

tes >200-

fold

selectivity

for TYK2

over

JAK1/JAK3

and >3000-

fold over

JAK2 in

cell-based

assays.[8]

Tofacitinib JAK1/JAK3 - - - -

A pan-JAK

inhibitor

with

significant

activity

against

multiple

JAK family

members.

[9][10]

Upadacitini

b

JAK1 - - - - Primarily a

JAK1

inhibitor,

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11602527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11602527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11602527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11602527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11602527/
https://www.alumis.com/file.cfm/18/docs/alumis_pub_3_aad_poster_2024.pdf
https://www.tandfonline.com/doi/full/10.1080/07391102.2025.2484663
https://pubmed.ncbi.nlm.nih.gov/34471993/
https://synapse.patsnap.com/article/what-are-the-therapeutic-candidates-targeting-tyk2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


but with

activity

against

other

JAKs.[9]

[10]

Baricitinib JAK1/JAK2 - - - -

A

JAK1/JAK2

inhibitor.[9]

[10]

Experimental Protocols
The assessment of kinase inhibitor selectivity is commonly performed using comprehensive

screening platforms. A widely used method is the KINOMEscan™ assay.

KINOMEscan™ Assay Protocol

The KINOMEscan™ platform utilizes a competitive binding assay to quantify the interaction

between a test compound and a large panel of kinases. The fundamental principle involves

measuring the amount of kinase that binds to an immobilized ligand in the presence and

absence of the test compound.

Key Steps:

Assay Components: The assay consists of three main components: a kinase tagged with a

DNA label, the test compound (e.g., Envudeucitinib), and a kinase-specific ligand

immobilized on a solid support (e.g., magnetic beads).[11][12]

Competitive Binding: The test compound is incubated with the DNA-tagged kinase and the

immobilized ligand. The compound competes with the immobilized ligand for binding to the

kinase's active site or an allosteric site.[11][12]

Quantification: After an incubation period, unbound components are washed away. The

amount of kinase remaining bound to the solid support is quantified by measuring the

associated DNA tag using quantitative PCR (qPCR).[11][12]
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Data Analysis: A low qPCR signal indicates that the test compound has successfully

competed with the immobilized ligand and bound to the kinase, signifying a strong

interaction. The results are often reported as the percentage of kinase remaining bound

compared to a control (DMSO) or as a dissociation constant (Kd) derived from a dose-

response curve.[11]

Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams depict the relevant signaling

pathway and the experimental workflow for assessing kinase cross-reactivity.
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TYK2 Signaling Pathway Inhibition.
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Kinase Cross-Reactivity Assessment Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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